Home > Products > Screening Compounds P128625 > Urolithin A glucuronide
Urolithin A glucuronide -

Urolithin A glucuronide

Catalog Number: EVT-13982699
CAS Number:
Molecular Formula: C19H16O10
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Urolithin A 8-O-glucuronide is a member of the class of benzochromenones that is urolithin A in which the phenolic hydrogen at position 8 has been replaced by a beta-D-glucuronosyl group. It has a role as a human urinary metabolite. It is a beta-D-glucosiduronic acid, a benzochromenone, a monosaccharide derivative and a member of phenols.
Overview

Urolithin A glucuronide is a metabolite derived from urolithin A, which itself is produced by the gut microbiota through the transformation of ellagitannins found in various fruits and nuts. Urolithin A belongs to the class of organic compounds known as dibenzo-α-pyrones or benzo-coumarins. It is not directly present in food but is synthesized in the body from dietary precursors, primarily ellagic acid and ellagitannins, which are abundant in pomegranates, walnuts, and certain berries .

Source

The primary sources of ellagitannins that lead to the formation of urolithin A include:

  • Fruits: Pomegranates, strawberries, raspberries, blackberries.
  • Nuts: Walnuts and pecans.
  • Other sources: Oak-aged wines and certain teas .
Classification

Urolithin A glucuronide is classified as a phase II metabolite, specifically a glucuronide conjugate. This classification indicates that it undergoes conjugation with glucuronic acid, which enhances its solubility and facilitates excretion from the body .

Synthesis Analysis

Methods

The synthesis of urolithin A glucuronide has been explored through various methods. A notable approach involves regioselective synthesis techniques to produce specific glucuronide derivatives of urolithin A. Recent studies have reported successful methods for synthesizing both urolithin A 3-glucuronide and 8-glucuronide using advanced organic chemistry techniques such as nuclear magnetic resonance spectroscopy for characterization .

Technical Details

The synthesis typically involves:

  • Starting materials: Urolithin A as the precursor.
  • Reagents: Glucuronic acid derivatives are used to facilitate the conjugation process.
  • Characterization techniques: The synthesized products are analyzed using methods like ^1H and ^13C NMR spectroscopy and UV spectrophotometry to confirm their structure and purity .
Molecular Structure Analysis

Structure

The molecular formula of urolithin A glucuronide is C19H16O10C_{19}H_{16}O_{10}, with a molecular weight of approximately 404.32 g/mol . The compound features a complex structure that includes multiple hydroxyl groups and a glucuronic acid moiety.

Data

  • CAS Number: 1365982-52-0
  • Molecular Weight: 404.32 g/mol
  • SMILES Notation: O[C@@H]1C@@HC@HOC@@HC(=O)O .
Chemical Reactions Analysis

Reactions

Urolithin A glucuronide undergoes various chemical transformations in the body:

  • Deconjugation: In specific physiological conditions, such as inflammation, urolithin A glucuronide can be converted back to free urolithin A through deconjugation processes facilitated by enzymes present in tissues .

Technical Details

The conversion back to urolithin A is significant because it may restore its biological activity, particularly during inflammatory responses where increased levels of free metabolites can exert beneficial effects on cellular processes .

Mechanism of Action

Process

Urolithin A and its glucuronides are believed to exert their effects primarily through:

  • Anti-inflammatory properties: They modulate inflammatory pathways.
  • Mitochondrial health improvement: Urolithin A enhances mitophagy, which is crucial for maintaining healthy mitochondria by removing damaged ones .

Data

Research indicates that urolithin A may help improve muscle function and promote longevity by enhancing mitochondrial function through pathways that prevent cellular aging processes .

Physical and Chemical Properties Analysis

Physical Properties

Urolithin A glucuronide is characterized by:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its glucuronide structure.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under physiological conditions but can be subject to hydrolysis in acidic environments.
  • Reactivity: Reacts with various biological targets due to its functional groups, facilitating interactions with enzymes involved in metabolic pathways .
Applications

Scientific Uses

Urolithin A glucuronide has several potential applications in scientific research:

  • Health supplements: Being studied for its role in enhancing mitochondrial function and muscle health.
  • Cancer research: Investigated for its chemopreventive properties against certain types of cancer due to its anti-inflammatory effects .
  • Nutraceutical development: Potentially used in formulations aimed at improving health outcomes related to aging and metabolic disorders .
Biosynthesis and Metabolic Pathways of Urolithin A Glucuronide

Gut Microbiota-Mediated Biotransformation of Ellagitannins

Ellagitannins (ETs) and ellagic acid (EA), abundant in pomegranates, berries, and nuts, undergo extensive gut microbial transformation to yield bioactive urolithins. This process initiates when dietary ETs hydrolyze spontaneously to EA in the upper gastrointestinal tract. Colonic microbiota then catalyze EA’s lactone ring cleavage via lactonase/decarboxylase activity, producing pentahydroxy-urolithin (Uro-M5). Sequential dehydroxylation reactions generate tetrahydroxy- (Uro-D, Uro-M6), trihydroxy- (Uro-C, Uro-M7), and dihydroxy-urolithins (Uro-A, IsoUro-A), with Uro-A as the predominant endpoint metabolite in specific individuals [5] [9].

Table 1: Key Enzymes in Urolithin Biosynthesis

Reaction StepEnzyme ActivityBacterial Genera InvolvedMetabolite Produced
Lactone ring cleavageLactonase/DecarboxylaseGordonibacter, EllagibacterPentahydroxy-urolithin (Uro-M5)
First dehydroxylationDehydroxylaseBifidobacterium pseudocatenulatumTetrahydroxy-urolithin (Uro-D)
Second dehydroxylationDehydroxylaseGordonibacter urolithinfaciensTrihydroxy-urolithin (Uro-C)
Third dehydroxylationDehydroxylaseStrain-dependentUrolithin A (Uro-A)

Interindividual Variability in Urolithin Metabotypes (UM-A, UM-B, UM-0)

Human populations exhibit stratified urolithin production capacities due to gut microbiome composition:

  • UM-A (25–40%): Exclusively produce Uro-A, linked to higher microbiome diversity and Firmicutes/Bacteroidetes ratios [8] [10].
  • UM-B (10–50%): Produce IsoUro-A and/or Uro-B alongside Uro-A; associated with dysbiosis and colorectal cancer risk [10].
  • UM-0 (5–25%): Cannot produce urolithins, potentially limiting health benefits from ET-rich foods [6] [10].This stratification means only ~40% of individuals efficiently convert ETs to Uro-A after pomegranate consumption, necessitating direct Uro-A supplementation for consistent exposure [8].

Table 2: Urolithin Metabotypes and Clinical Relevance

MetabotypeUrolithins ProducedPrevalence (%)Microbiome FeaturesHealth Associations
UM-AUro-A exclusively25–40High diversity; ↑ Firmicutes/BacteroidetesOptimal mitochondrial health
UM-BUro-A + IsoUro-A/Uro-B10–50Dysbiosis; ↑ Clostridium spp.↑ Colorectal cancer risk
UM-0Non-producer5–25Low urolithin-converting taxaLimited ET-derived benefits

Phase II Metabolism and Conjugation Mechanisms

Hepatic Glucuronidation Pathways

Absorbed Uro-A undergoes extensive phase II metabolism in hepatocytes. UDP-glucuronosyltransferase (UGT) enzymes (primarily UGT1A1, UGT1A3, UGT1A8, UGT1A10) catalyze regioselective conjugation at Uro-A’s 3-OH or 9-OH positions, generating urolithin A-3-glucuronide (major) and urolithin A-9-glucuronide (minor). This glucuronidation enhances hydrophilicity, facilitating renal excretion but reducing free Uro-A’s bioavailability to <1% in systemic circulation. Synthetic studies confirm Uro-A glucuronides are stable under physiological pH but susceptible to enzymatic deconjugation [1] [5] [7].

Enterohepatic Recirculation Dynamics

Urolithin A glucuronide enters a cyclical enterohepatic pathway:

  • Biliary excretion: 60–70% of hepatic Uro-A glucuronide is secreted into bile [5] [9].
  • Intestinal deconjugation: Gut bacterial β-glucuronidases hydrolyze the glucuronide moiety, releasing free Uro-A.
  • Colonic reabsorption: Liberated Uro-A is reabsorbed or further metabolized.This recirculation prolongs Uro-A’s residency time, enabling accumulation in tissues like the prostate, colon, and brain. During systemic inflammation, tissue β-glucuronidase activity increases, driving localized deconjugation and elevating bioactive Uro-A concentrations at disease sites [7] [9].

Table 3: Pharmacokinetic Properties of Urolithin A and Its Glucuronide

ParameterUrolithin A (Free)Urolithin A GlucuronideBiological Implications
Plasma Prevalence<1%>90%Low direct bioactivity of glucuronide
Biliary ExcretionNegligible60–70%Facilitates enterohepatic recirculation
Tissue AccumulationColon, prostate, brainLiver, kidneysSite-specific deconjugation in inflammation
Inflammation-Induced Deconjugation↑ 3–5 fold↓ 50–70%Enhanced local free Uro-A activity

Properties

Product Name

Urolithin A glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-6-oxobenzo[c]chromen-8-yl)oxyoxane-2-carboxylic acid

Molecular Formula

C19H16O10

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C19H16O10/c20-7-1-3-10-9-4-2-8(6-11(9)18(26)28-12(10)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1

InChI Key

QMPHAAMUHRNZSL-KSPMYQCISA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=O)C3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.